1-(4-Nitrophenyl)hept-2-en-1-one
Description
1-(4-Nitrophenyl)hept-2-en-1-one is a chalcone derivative characterized by a seven-carbon α,β-unsaturated ketone chain (hept-2-en-1-one) attached to a 4-nitrophenyl group. Chalcones, which are synthesized via Claisen-Schmidt condensation reactions, are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 4-nitro substituent on the aromatic ring is an electron-withdrawing group, influencing the compound’s electronic properties, solubility, and reactivity.
Properties
CAS No. |
927652-39-9 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
1-(4-nitrophenyl)hept-2-en-1-one |
InChI |
InChI=1S/C13H15NO3/c1-2-3-4-5-6-13(15)11-7-9-12(10-8-11)14(16)17/h5-10H,2-4H2,1H3 |
InChI Key |
XBYKAICKDSIYCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)hept-2-en-1-one can be synthesized through various methods. One common approach involves the aldol condensation reaction between 4-nitrobenzaldehyde and heptan-2-one in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-Nitrophenyl)hept-2-en-1-one may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)hept-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-(4-Nitrophenyl)hept-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)hept-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in proteins and DNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include chalcones with variations in nitro group positioning, chain length, and aromatic substituents. These differences significantly impact physicochemical and biological properties:
Impact of Nitro Group Position
- 4-Nitrophenyl vs. For instance, compound 2 in (4-nitro) may exhibit stronger antibacterial activity than its 3-nitro counterpart due to improved electron withdrawal and molecular alignment .
Chain Length and Substituent Effects
- Hept-2-en-1-one vs. Prop-2-en-1-one : The longer heptene chain increases molecular weight (~265 g/mol vs. ~225 g/mol for prop derivatives) and lipophilicity, which could enhance membrane permeability in biological systems. However, excessive chain length may reduce solubility in aqueous media, a trade-off observed in drug design .
Spectroscopic and Crystallographic Insights
- NMR Shifts : The α,β-unsaturated proton in prop-2-en-1-one derivatives resonates at δ ~7.85 ppm (), whereas elongation to hept-2-en-1-one may deshield this proton due to increased conjugation, shifting it downfield .
- Crystal Packing : In 3-nitro derivatives (), coplanar nitro and carbonyl groups facilitate dense crystal packing, whereas hept-2-en-1-one’s flexible chain might reduce crystallinity, impacting material stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
